Hivproteasesubstrateiii

Description

Significance of HIV Protease in Viral Pathogenesis

HIV protease (PR) is an aspartyl protease that plays an indispensable role in the maturation of the HIV virion, the infectious form of the virus. usbio.netwikipedia.org After an infected host cell translates the viral RNA into large polyproteins, specifically Gag and Gag-Pol, HIV PR is responsible for cleaving these long protein chains at specific sites. usbio.netnih.govacs.org This cleavage process releases the individual structural proteins (like matrix and capsid) and functional enzymes (such as reverse transcriptase, integrase, and the protease itself) that are necessary for the assembly of a new, mature, and infectious virus particle. acs.orgpeptide.com Without the action of a functional HIV protease, the viral particles produced are immature and non-infectious, effectively halting the spread of the virus. usbio.netwikipedia.org This critical function places HIV protease at the heart of viral pathogenesis and makes it a key target for therapeutic intervention. nih.govwikipedia.org

Role of Substrate Mimics in Enzymatic Investigations

Substrate mimics, also known as substrate analogs, are molecules designed to resemble the natural substrates of an enzyme. chemimpex.comnetascientific.com In the context of HIV protease research, these mimics are invaluable tools. HIV Protease Substrate III is a type of peptidomimetic, meaning it is a peptide-like molecule designed to imitate the natural Gag-Pol polyprotein cleavage sites that the HIV protease recognizes and binds to. chemimpex.comrsc.org

The primary roles of substrate mimics like HIV Protease Substrate III in research include:

Biochemical Assays: They are used to measure the activity of the HIV protease enzyme. chemimpex.com By including a detectable marker, such as a fluorogenic or chromogenic group, researchers can quantify the rate at which the substrate is cleaved, providing insights into the enzyme's efficiency and kinetics. peptide.comsigmaaldrich.comportlandpress.com

Inhibitor Screening: These substrates are crucial for screening potential new antiretroviral drugs. wikipedia.orgchemimpex.com In a typical assay, the protease, the substrate mimic, and a candidate inhibitor are combined. A reduction in the cleavage of the substrate indicates that the inhibitor is effectively blocking the enzyme's active site.

Structural Biology: Researchers use substrate mimics to study the three-dimensional structure of the HIV protease when it is bound to a substrate. chemimpex.com Co-crystallizing the enzyme with a non-hydrolyzable substrate analog allows for detailed X-ray crystallography studies, revealing the precise interactions between the enzyme and its target. This information is vital for the rational design of more potent and specific inhibitors. nih.govmdpi.com

Historical Context of HIV Protease Substrate III Development

The development of research tools like HIV Protease Substrate III is directly linked to the broader history of HIV/AIDS research. Following the identification of HIV as the causative agent of AIDS in the mid-1980s, intense scientific effort was focused on understanding the virus's life cycle. acs.orgwikipedia.org A pivotal moment came when the protease enzyme was identified as essential for viral maturation. rsc.orgresearchgate.net

The first crystal structures of HIV protease were solved in 1989, providing an unprecedented view of the enzyme's active site. nih.govacs.org This structural information, combined with studies on the enzyme's substrate specificity, laid the groundwork for structure-based drug design. wikipedia.orgrsc.org Early research focused on identifying the specific amino acid sequences that the protease cleaves within the Gag and Gag-Pol polyproteins. nih.govresearchgate.net

This knowledge enabled the rational design of the first protease inhibitors, which were peptidomimetics based on these natural substrate sequences. rsc.org These early inhibitors were designed to bind tightly to the protease's active site but contained a non-cleavable bond, effectively "jamming" the enzyme. wikipedia.org The success of this approach, which led to the approval of the first protease inhibitor, Saquinavir, in 1995, also highlighted the need for standardized, reliable research tools to facilitate further discovery. nih.govwikipedia.org Synthetic substrates like HIV Protease Substrate III were developed to meet this need, providing researchers with a consistent and effective tool for use in biochemical and screening assays to propel the development of new generations of antiretroviral drugs. chemimpex.comnih.gov

Research Findings and Compound Data

HIV Protease Substrate III and its related compounds are well-characterized peptides used in laboratory settings. Their specific sequences are designed to be recognized and cleaved by HIV-1 protease, making them ideal for studying the enzyme's activity.

| Property | Value |

|---|---|

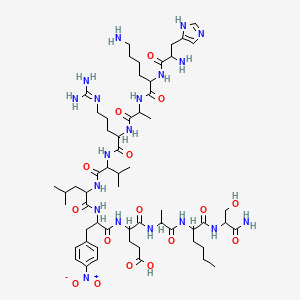

| Amino Acid Sequence | H-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH2 chemimpex.com |

| Molecular Formula | C58H95N19O16 chemimpex.com |

| Molecular Weight | 1314.51 g/mol chemimpex.com |

| CAS Number | 138608-20-5 chemimpex.com |

A related compound, HIV Protease Substrate III-B, features a native sequence, meaning it corresponds more directly to a sequence found in the natural viral polyprotein.

Structure

2D Structure

Properties

IUPAC Name |

4-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWLUJTVRDIGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H95N19O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475109 | |

| Record name | AGN-PC-00IZ1U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6693-36-3 | |

| Record name | AGN-PC-00IZ1U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role in Hiv Protease Enzymatic Studies

Characterization of HIV Protease Activity using Substrate III Analogues

The precise measurement of HIV protease activity is fundamental to understanding its function and for the screening of potential inhibitors. Analogues of HIV Protease Substrate III have been instrumental in developing various assay formats to achieve this. These analogues are designed to mimic the natural cleavage sites of the protease while incorporating features that allow for easy detection of cleavage events. nih.govnih.gov

Application of Native Sequence HIV Protease Substrate III-B in Enzyme Activity Assays

HIV Protease Substrate III-B is a synthetic peptide that represents a native cleavage site sequence of the HIV protease. usbio.net Its sequence, His-Lys-Ala-Arg-Val-Leu-Ala-Glu-Ala-Met-Ser-NH2, is recognized and cleaved by the enzyme. usbio.net In research settings, this substrate is used in assays where the cleavage products are typically separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov By measuring the rate of product formation, researchers can determine the kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters provide crucial information about the enzyme's efficiency and its affinity for the substrate. nih.gov The use of a native sequence substrate is particularly important for studies aiming to understand the enzyme's behavior under conditions that closely mimic its natural environment.

Utilization of Chromogenic HIV Protease Substrate III for Spectrophotometric Monitoring of Cleavage

To simplify the monitoring of protease activity, chromogenic versions of HIV Protease Substrate III have been developed. nih.govarxiv.org These substrates are modified to include a chromogenic group, often p-nitrophenylalanine (p-NO2-Phe), at the P1' position of the cleavage site. nih.govarxiv.org A common sequence for such a substrate is H-Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met, where Nph represents 4-nitrophenylalanine. nih.gov When the peptide bond between the P1 (Leu) and P1' (Nph) residues is cleaved by the protease, it results in a change in the absorbance spectrum of the solution. arxiv.orgukzn.ac.za This change, which can be a blue-shift in the absorption maximum, is monitored over time using a spectrophotometer to determine the rate of the enzymatic reaction. nih.govarxiv.org This method offers a continuous and convenient way to measure protease activity, making it suitable for high-throughput screening of potential inhibitors. nih.gov

| Substrate Type | Detection Method | Key Feature | Application |

| Native Sequence | HPLC | Mimics natural cleavage site | Kinetic studies |

| Chromogenic | Spectrophotometry | Change in absorbance upon cleavage | Continuous activity monitoring, inhibitor screening |

| Anthranilyl-Labeled | Fluorometry | Fluorescence quenching release | High-sensitivity assays, studies at low enzyme concentrations |

Employment of Anthranilyl-Labeled HIV Protease Substrate III for Enhanced Specificity in Assays

For assays requiring higher sensitivity, particularly at low enzyme concentrations, fluorescently labeled substrates are employed. pnas.orgnih.gov An anthranilyl group (2-aminobenzoyl) is often used as a fluorescent reporter, while a quenching group, such as p-nitrophenylalanine, is placed elsewhere in the peptide sequence. pnas.orgnih.gov A representative sequence for such a substrate is Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2. nih.gov In the intact substrate, the fluorescence of the anthranilyl group is quenched by the nearby quencher through fluorescence resonance energy transfer (FRET). thermofisher.com Upon cleavage by HIV protease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. pnas.orgthermofisher.com This fluorescence-quenching release mechanism provides a highly sensitive and continuous measure of enzyme activity, allowing for detailed kinetic analysis even under conditions where the enzyme is not stable. pnas.org

Evaluation of Protease Function and Regulation Mechanisms

Beyond simply measuring activity, HIV Protease Substrate III and its analogues are crucial for investigating the intricate mechanisms that govern protease function and its regulation. nih.gov The HIV protease is known to cleave the Gag and Gag-Pol polyproteins in a specific, ordered sequence, a process vital for viral maturation. nih.govoup.com Understanding the factors that determine this ordered processing is a key area of research. nih.gov

Studies have utilized chromogenic substrates that mimic specific cleavage sites, such as the CA-p2 site, to determine the binding affinities of various protease inhibitors. nih.gov By introducing specific mutations into the protease, researchers can assess how these changes affect the enzyme's ability to process its substrates and how they contribute to drug resistance. nih.govnih.gov For instance, substitutions at the P1 position of the substrate can dramatically impact the rate of hydrolysis, providing insights into the substrate specificity of the enzyme. nih.gov These investigations, which often involve determining Michaelis-Menten constants (kcat, Km) and inhibition constants (Ki), are fundamental to deciphering the complex interplay between the protease, its substrates, and inhibitors. nih.gov This knowledge is critical for the development of more effective and robust antiretroviral drugs that can overcome the challenge of drug resistance. nih.gov

Applications in Antiretroviral Drug Discovery and Development

Screening Methodologies for HIV Protease Inhibitors

The primary utility of HIV Protease Substrate III lies in its application as a reagent in enzymatic assays designed to identify and characterize inhibitors of HIV-1 protease. The substrate contains a scissile peptide bond between norleucine (Nle) and p-nitrophenylalanine (p-NO2-Phe). Cleavage at this site by HIV-1 protease liberates the p-nitrophenylalanine fragment, which results in a distinct and measurable change in ultraviolet (UV) absorbance. This spectrophotometric property forms the basis for robust and sensitive screening assays.

High-throughput screening (HTS) is an automated process that allows for the rapid assessment of large libraries of chemical compounds for their ability to inhibit a specific biological target, in this case, HIV-1 protease. Assays utilizing HIV Protease Substrate III are exceptionally well-suited for the HTS environment.

The principle of the assay is direct and quantitative. In a typical HTS setup, a reaction mixture is prepared containing a buffered solution, a known concentration of purified recombinant HIV-1 protease, and HIV Protease Substrate III. This mixture is dispensed into the wells of a microtiter plate. Test compounds from a chemical library are then added to individual wells. If a compound is an effective inhibitor, it will bind to the protease and prevent or reduce the cleavage of the substrate. Conversely, in the absence of an effective inhibitor, the protease will cleave the substrate, leading to an increase in absorbance at a specific wavelength (typically around 300 nm). The rate of this absorbance change is directly proportional to the enzymatic activity. By comparing the rate in wells with test compounds to control wells (containing no inhibitor), researchers can rapidly identify "hits"—compounds that significantly reduce protease activity.

Table 1: Principle of an HTS Assay Using HIV Protease Substrate III (This table can be sorted by '% Inhibition' to identify primary hits.)

| Well ID | Compound ID | Protease Activity (Rate of ΔAbs/min) | % Inhibition | Hit Identification |

| A1 (Control) | None (DMSO) | 0.085 | 0% | No |

| A2 | Cmpd_001 | 0.082 | 3.5% | No |

| A3 | Cmpd_002 | 0.011 | 87.1% | Yes |

| A4 | Cmpd_003 | 0.043 | 49.4% | Potential |

| A5 | Cmpd_004 | 0.005 | 94.1% | Yes |

Following the initial identification of hits from HTS, it is essential to quantitatively determine their efficacy and potency. HIV Protease Substrate III is a critical tool for this secondary screening phase, enabling the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. To determine this, a series of experiments are conducted where the concentrations of HIV-1 protease and HIV Protease Substrate III are held constant, while the concentration of the inhibitor is varied. The resulting enzyme velocities are plotted against the logarithm of the inhibitor concentration to generate a dose-response curve, from which the IC₅₀ is calculated.

The inhibition constant (Kᵢ) is a more fundamental measure of an inhibitor's potency, representing the dissociation constant of the enzyme-inhibitor complex. It is independent of substrate concentration and can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate's Michaelis constant (Kₘ) is known. The Kₘ of HIV Protease Substrate III for wild-type HIV-1 protease has been well-characterized, facilitating accurate Kᵢ determination.

Table 2: Example Data for IC₅₀ Determination of a Hypothetical Inhibitor

| Inhibitor Conc. (nM) | Enzyme Velocity (μM/s) | % Inhibition |

| 0 | 1.20 | 0 |

| 0.1 | 1.11 | 7.5 |

| 1 | 0.85 | 29.2 |

| 5 | 0.62 | 48.3 |

| 10 | 0.43 | 64.2 |

| 50 | 0.15 | 87.5 |

| 100 | 0.08 | 93.3 |

From this data, the IC₅₀ would be determined to be approximately 5.2 nM.

Using such methods, the potencies of clinically approved drugs have been rigorously characterized. For example, early-generation inhibitors like Saquinavir and Indinavir were found to have Kᵢ values in the low-nanomolar to sub-nanomolar range when tested in assays employing chromogenic substrates like HIV Protease Substrate III.

Rational Design and Optimization of Anti-HIV Compounds

Beyond its role in screening, the chemical structure of HIV Protease Substrate III provides a critical template for the rational design and optimization of novel inhibitors. The substrate is a peptidomimetic, meaning it mimics the structure of the natural peptide sequence that the HIV protease enzyme has evolved to recognize and cleave.

Researchers use the substrate's structure as a starting point for designing transition-state analog inhibitors. The goal is to create a molecule that binds to the protease's active site with much higher affinity than the natural substrate but is not cleavable. By studying the interactions between HIV protease and HIV Protease Substrate III through techniques like X-ray crystallography, scientists can visualize the precise hydrogen bonds and hydrophobic interactions within the active site. This structural information allows medicinal chemists to:

Identify Key Pharmacophores: Determine which amino acid side chains on the substrate are most critical for binding affinity (e.g., the hydrophobic pockets that accommodate Val and Nle).

Design Non-Peptidic Scaffolds: Replace the cleavable peptide backbone with a stable, non-hydrolyzable chemical group (e.g., a hydroxyethylene or hydroxyethylamine isostere) that mimics the tetrahedral transition state of peptide hydrolysis.

Optimize Side-Chain Interactions: Systematically modify the side chains of the inhibitor to maximize favorable interactions with the enzyme's S1, S2, S1', and S2' binding pockets, thereby improving potency and selectivity.

This process is iterative. A newly designed compound is synthesized and then tested for its inhibitory potency using the very assay that employs HIV Protease Substrate III, creating a feedback loop for optimization.

Table 3: Example of Structure-Activity Relationship (SAR) Data from Substrate Analogs (This hypothetical data illustrates how substrate modifications inform inhibitor design.)

| Substrate Analog (Modification at P1' position) | Kₘ (μM) | kcat/Kₘ (M⁻¹s⁻¹) | Implication for Inhibitor Design |

| Arg-Val-Nle-(p-NO2-Phe) -Glu-Ala-Nle-NH2 | 120 | 1.5 x 10⁵ | Baseline affinity for the S1' pocket. |

| Arg-Val-Nle-(Phe) -Glu-Ala-Nle-NH2 | 150 | 1.1 x 10⁵ | The nitro group enhances binding/recognition. |

| Arg-Val-Nle-(Tyr) -Glu-Ala-Nle-NH2 | 95 | 2.2 x 10⁵ | A hydroxyl group is well-tolerated and may improve binding. |

| Arg-Val-Nle-(Trp) -Glu-Ala-Nle-NH2 | 250 | 0.6 x 10⁵ | A larger, bulkier group is detrimental to binding in the S1' pocket. |

Investigation of Drug Resistance Mechanisms through Cleavage Site Analysis

A major challenge in HIV therapy is the emergence of drug-resistant viral strains. Mutations in the protease gene can alter the enzyme's structure, reducing the binding affinity of inhibitors while largely preserving the ability to process natural Gag-Pol polyproteins. HIV Protease Substrate III is an invaluable tool for studying the biochemical consequences of these resistance mutations.

By expressing and purifying mutant forms of HIV protease (e.g., variants containing common resistance mutations like V82A, I84V, or L90M), researchers can perform detailed kinetic analyses using HIV Protease Substrate III. The key comparison is between the kinetic parameters (Kₘ and kcat) of the wild-type (WT) enzyme and the mutant enzymes.

Changes in Kₘ: An increase in the Kₘ value for the substrate suggests that the mutation has altered the active site in a way that reduces the initial binding affinity.

Changes in kcat: A decrease in the kcat (turnover number) indicates that the mutation impairs the catalytic efficiency of the enzyme, even after the substrate has bound.

These studies reveal how resistance mutations affect the fundamental enzymatic function. For example, a mutation might confer resistance to an inhibitor by altering a residue that the drug relies on for binding, but this change might also slightly impair the enzyme's ability to cleave a synthetic substrate. This provides a quantitative measure of the "fitness cost" of a resistance mutation. Comparing the effects of mutations on the cleavage of HIV Protease Substrate III versus their effects on the Kᵢ of various inhibitors helps to build a comprehensive picture of resistance profiles, guiding the development of next-generation inhibitors designed to be effective against resistant strains.

Table 4: Comparative Kinetics of Wild-Type vs. Resistant HIV-1 Protease Variants (Data is representative of findings in scientific literature.)

| Protease Variant | Common Associated Resistance | Kₘ for Substrate III (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) Fold-Change vs. WT |

| Wild-Type (WT) | - | 125 | 18.8 | 1.0 (Baseline) |

| V82A | Multi-PI resistance | 180 | 12.1 | 0.45 |

| I84V | Multi-PI resistance | 210 | 10.5 | 0.33 |

| L90M | Saquinavir, Indinavir | 140 | 15.5 | 0.74 |

Structural Biology Investigations Utilizing Hiv Protease Substrate Iii

Elucidation of HIV Protease Structural Dynamics via Crystallography

Crystallographic studies have been instrumental in revealing the dynamic nature of HIV protease, a homodimeric aspartyl protease. nih.gov The enzyme is not a rigid structure but rather a flexible molecule that undergoes significant conformational changes to bind its substrate and perform its catalytic function. A key dynamic feature of the protease is the movement of two flexible β-hairpins, known as "flaps," which cover the active site. nih.govpnas.org These flaps play a crucial role in gating the entry of the substrate into the active site and its subsequent cleavage. nih.govpnas.org

In a representative crystal structure of an HIV-1 protease mutant in complex with an inhibitor, the final refinement statistics indicated an R-factor of 13.1%, with clear electron density for all atoms of the protease, inhibitor, and solvent molecules. nih.gov Such high-resolution data allows for a detailed examination of the interactions that stabilize the complex. For instance, the structure of a complex with a heptapeptide-derived inhibitor was refined to an R factor of 0.146 at 2.4 Å resolution. pnas.orgpnas.org

| Complex | Resolution (Å) | R-factor | PDB ID (Example) |

|---|---|---|---|

| Protease-JG-365 Inhibitor | 2.4 | 0.146 | 7HVP |

| PRV32I-TMC114 | 0.84 | 0.117 | Not Specified |

| PRM46L-TMC114 | 1.22 | 0.131 | Not Specified |

| Protease-Product Complex | 1.65 | Not Specified | Not Specified |

Upon substrate binding, the HIV protease undergoes a significant conformational change, primarily involving the two flexible flaps that cover the active site. nih.gov In the unbound (apo) state, the protease predominantly adopts a "semi-open" conformation. nih.gov The binding of a substrate or inhibitor induces a transition to a "closed" conformation, where the flaps move in over the active site, effectively trapping the substrate. nih.govresearchgate.net This transition is crucial for catalysis as it positions the substrate correctly and shields the active site from the solvent. pnas.org Molecular dynamics simulations have shown that these flaps can spontaneously open and close, and this dynamic behavior is essential for both substrate binding and product release. nih.govnih.gov The complete binding process involves not only the large-scale motion of the flaps from a semi-open to a closed state but also changes in their orientation or "handedness". nih.gov

Understanding Molecular Recognition and Interaction Interfaces between Protease and Substrate III

The molecular recognition between HIV protease and its substrates is a complex process governed by both sequence and shape complementarity. utexas.edunih.gov The active site of the protease is a tunnel-like cavity that can be divided into distinct subsites (S4 through S4'), each accommodating a corresponding residue (P4 through P4') of the substrate. nih.gov The interactions within these subsites are critical for substrate specificity.

The "substrate envelope" hypothesis posits that the protease recognizes a conserved three-dimensional shape adopted by its various substrates. nih.gov Inhibitors that are designed to fit within this envelope are predicted to be less susceptible to the development of drug resistance. asm.org The interaction interface is extensive, involving a network of hydrogen bonds, particularly between the backbone atoms of the substrate and the protease. utexas.edunih.gov For example, a conserved water molecule is often observed to bridge the interaction between the P2 residue of the substrate and the flap of the protease. The motion of the substrate within the active site is correlated with the movement of the flaps, particularly the flap tips (residues 48-51). nih.gov

Advanced Structural Biology Techniques Applied to HIV Protease-Substrate III Complexes

A comprehensive understanding of the structure and dynamics of HIV protease-substrate complexes has been achieved through the application of multiple advanced structural biology techniques. nih.govacs.orgnih.gov

X-ray crystallography has been the primary tool for determining the high-resolution three-dimensional structures of HIV protease in complex with various ligands, including substrate analogs and potent inhibitors. nih.govacs.org These crystal structures have provided invaluable static pictures of the enzyme-substrate interactions, revealing the precise geometry of the active site and the conformation of the bound ligand. pnas.orgpnas.org For instance, the structure of a complex between a synthetic HIV-1 protease and a substrate-based hydroxyethylamine inhibitor was determined at a resolution of 2.4 Å. pnas.orgpnas.org More recent studies have achieved even higher resolutions, such as the 0.84 Å structure of a protease mutant in complex with the clinical inhibitor TMC114. nih.gov These ultra-high-resolution structures allow for the precise localization of individual atoms, including hydrogen atoms, which is critical for understanding the catalytic mechanism. nih.govnih.gov

While X-ray crystallography provides detailed static structures, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the dynamic aspects of protein-ligand interactions in solution. nih.govnih.gov NMR studies have been used to investigate the binding kinetics and internal dynamics of HIV-1 protease-substrate complexes. nih.gov These studies have confirmed that the flaps of the protease are highly dynamic and that their motion is altered upon substrate binding. nih.govpnas.org For example, NMR relaxation experiments on a protease-substrate complex revealed a slight increase in the amplitude of internal motion in the flap region on a sub-nanosecond timescale. nih.gov Furthermore, NMR can detect conformational exchange on the millisecond to microsecond timescale, providing insights into the slower, larger-scale motions of the enzyme that are essential for its function. nih.gov

| Technique | Key Finding | Significance |

|---|---|---|

| X-ray Crystallography | Revealed "open", "semi-open", and "closed" conformations of the protease flaps. nih.gov | Demonstrates the dynamic nature of the enzyme and its mechanism for substrate binding. |

| X-ray Crystallography | Defined the "substrate envelope," a conserved volume for substrate binding. nih.govnih.gov | Provides a basis for designing broad-spectrum inhibitors that are less prone to resistance. asm.org |

| NMR Spectroscopy | Measured the kinetics of substrate binding and the dynamics of the flap regions in solution. nih.gov | Complements static crystal structures by providing information on the enzyme's motion in a more physiological environment. |

| Molecular Dynamics | Simulated the pathways of substrate binding and product release. nih.govnih.gov | Provides a temporal dimension to the structural data, illustrating the sequence of events during the catalytic cycle. |

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for visualizing the high-resolution structures of biological macromolecules in their near-native states. In the context of HIV-1, cryo-EM has been instrumental in elucidating the structural dynamics of viral maturation, a process orchestrated by the HIV protease. This has largely involved the study of the protease's natural substrates, the Gag and Pol polyproteins, rather than specific synthetic substrates like HIV Protease Substrate III.

Recent advancements in cryo-EM have enabled the structural determination of the full-length HIV-1 Pol polyprotein, providing unprecedented insights into the precursor state of the viral enzymes. nih.govnih.govresearchwithrutgers.com These studies reveal how the arrangement of the reverse transcriptase (RT) domains within the Pol precursor can facilitate the dimerization of the protease domains, a crucial step for its activation. nih.govnih.govresearchwithrutgers.com

Cryo-electron tomography (cryo-ET), a specialized form of cryo-EM, has been particularly valuable in studying the structural transitions of the Gag polyprotein lattice during viral maturation. plos.orgpnas.orguni-heidelberg.de By analyzing virus particles with mutations in specific cleavage sites, researchers have been able to capture structural intermediates of the maturation process. plos.orgpnas.org These studies have shed light on how the sequential cleavage of Gag by HIV protease triggers the dramatic morphological changes that lead to the formation of the mature, infectious virion. plos.orgpnas.org

Detailed research findings from cryo-EM studies have provided a deeper understanding of the molecular interactions that govern HIV-1 assembly and maturation. For instance, high-resolution structures of the immature Gag lattice have revealed the critical interactions within the capsid (CA) domain and the role of the spacer peptide 1 (SP1) in stabilizing this lattice. pnas.orgpnas.org The destabilization of these interactions upon proteolytic cleavage is a key determinant for the structural rearrangement of the virus. pnas.org

The table below summarizes key findings from cryo-EM investigations into HIV-1 protease substrates and viral maturation.

| Study Focus | Key Findings | Resolution | Reference |

|---|---|---|---|

| HIV-1 Pol Polyprotein Structure | The dimerization of the reverse transcriptase portion of the Pol polyprotein may facilitate the dimerization and activation of the protease domains. | ~3.8 Å | nih.govnih.govresearchgate.net |

| HIV-1 Maturation Intermediates | Analysis of cleavage site mutants revealed how individual proteolytic events influence the disassembly of the immature Gag lattice and the assembly of the mature core. | Not specified | plos.org |

| High-Resolution Gag Lattice Structures | Destabilization of a six-helix bundle at the C-terminus of the capsid protein, rather than the formation of a beta-hairpin at the N-terminus, is the primary trigger for maturation. | High-resolution | pnas.org |

| Immature HIV-1 Gag Tubular Arrays | Provided a subnanometer-resolution structure of the immature Gag lattice, revealing critical interactions for viral assembly. | Subnanometer | pnas.org |

Mechanistic Studies of Hiv Protease Cleavage

Identification and Characterization of HIV Protease Substrate III Cleavage Sites

The specificity of HIV-1 protease is not determined by a strict consensus sequence but rather by the structural shape and complementarity of the substrate to the enzyme's active site. The protease recognizes and cleaves at least ten different sites within the Gag and Pol polyproteins. These sites are asymmetric and share little sequence homology, yet the enzyme binds and processes them efficiently. utexas.edu

HIV Protease Substrate III is a fluorogenic substrate designed to mimic a natural cleavage site, often the one between the capsid (CA) and p2 spacer peptide. Its sequence is typically based on known efficiently cleaved substrates to allow for sensitive and continuous monitoring of protease activity in vitro. The characterization of its cleavage involves determining key kinetic parameters. For instance, a common fluorogenic substrate, 2-aminobenzoyl-Thr-Ile-Nle-Phe(p-NO₂)-Gln-Arg-NH₂, has been extensively studied. nih.govacs.org

Kinetic analysis provides a quantitative characterization of the cleavage event. These parameters are crucial for comparing the efficiency of cleavage against natural substrates and for assessing the potency of protease inhibitors.

Table 1: Kinetic Parameters for HIV Protease Substrate Cleavage This table is interactive. Click on the headers to sort the data.

| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions |

|---|---|---|---|---|

| HIV Protease Substrate III (H-9035) | 63 | 13 | 2.06 x 10⁵ | N/A |

Data sourced from multiple research findings. nih.govglpbio.com

The identification of cleavage sites relies on the analysis of the products generated after the protease reaction. The scissile bond, the peptide bond that is broken, is typically flanked by hydrophobic residues. mdpi.com The shape of the substrate peptide within the active site, often referred to as the "substrate envelope," is a more critical determinant of recognition and cleavage than the specific amino acid sequence alone. nih.gov

Analysis of Intramolecular Cleavage Events in HIV Gag-Pol Precursor Processing

The initial cleavage events of the Gag-Pol polyprotein are critical for the activation and release of the protease itself. Research indicates that the first cleavages carried out by the activated protease within the Gag-Pol precursor are intramolecular, meaning a protease domain on one polyprotein molecule cleaves a site on that same molecule. nih.govnih.govresearchgate.net

This process is initiated when the protease domains embedded within two Gag-Pol precursors dimerize, which activates the enzyme. nih.gov The initial intramolecular cleavage occurs at sites upstream of the protease domain itself, specifically at the p2/nucleocapsid (NC) site and the transframe region (TF) site. nih.gov This self-processing releases an extended form of the protease that can then proceed to cleave other sites in an intermolecular fashion (in trans). nih.gov

Model substrates like HIV Protease Substrate III are instrumental in studying these events. By using in vitro assays with purified components, researchers can compare the kinetics of a known substrate being cleaved by a mature, free enzyme versus the embedded protease in a full-length Gag-Pol precursor. Such studies have shown that the embedded, immature protease is significantly less sensitive to active-site inhibitors than the mature enzyme, highlighting differences in accessibility or conformation of the active site during the initial intramolecular phase. nih.govnih.gov

Investigation of Sequential and Progressive Cleavage Mechanisms

The processing of the Gag and Gag-Pol polyproteins is not a random event but a highly ordered and sequential cascade. nih.govmdpi.com The different cleavage sites are processed at dramatically different rates, with rates varying by up to 400-fold. nih.gov This ordered cleavage ensures the correct assembly and maturation of the viral particle.

The initial and most rapid cleavage occurs at the p2/NC site. nih.gov This is followed by cleavages at intermediate rates at sites like matrix (MA)/capsid (CA) and p1/p6. The final and slowest cleavages happen at the CA/p2 and NC/p1 sites. nih.gov

Table 2: Order of HIV-1 Gag Processing Events This table is interactive. You can filter the data by cleavage rate.

| Cleavage Rate | Site | Proteins Separated |

|---|---|---|

| Initial (Fastest) | p2/NC | p2 / Nucleocapsid |

| Intermediate | MA/CA | Matrix / Capsid |

| Intermediate | p1/p6 | p1 / p6 |

| Late (Slowest) | CA/p2 | Capsid / p2 |

This hierarchy is based on in vitro studies with mature protease. nih.gov

The use of specific peptide substrates, including HIV Protease Substrate III, allows researchers to dissect the factors contributing to these differential cleavage rates. The preference of the protease for certain amino acids at specific positions (e.g., P1, P1', P2) influences the binding affinity and catalytic efficiency for each site. asm.org Studies using panels of substrates with variations at these positions have revealed that the protease has a strong preference for Met, Nle, Phe, and Leu at the P1 position. asm.org This inherent specificity contributes to the progressive and sequential nature of polyprotein processing.

Influence of Environmental Factors on Protease Catalytic Capabilities, including pH

The catalytic activity of HIV protease is highly dependent on environmental conditions, most notably pH. The enzyme is an aspartic protease, utilizing a pair of aspartic acid residues (Asp25 and Asp125) in its active site for catalysis. nih.govacs.org The protonation state of these residues is critical for the enzyme's function.

The protease exhibits maximal activity and stability within a specific pH range, typically between pH 5.0 and 6.0. researchgate.net In this range, the catalytic dyad is thought to be monoprotonated, which is the catalytically competent state. nih.govresearchgate.net As the pH moves outside this optimal range, the activity decreases significantly. At a more neutral pH of 7.0, the catalytic dyad tends to lose its proton, leading to instability and reduced enzymatic efficiency. researchgate.net

The affinity of inhibitors for the protease can also be pH-dependent, a factor that has implications for drug design. nih.gov Studies using HIV Protease Substrate III at various pH levels are essential for characterizing the pH-activity profile of the enzyme and for evaluating how the efficacy of potential inhibitors changes with pH.

Role of Substrate III in Understanding Protease Autoprocessing

Protease autoprocessing is the virus-specific process where the protease domain within the Gag-Pol polyprotein catalyzes the reactions that lead to its own liberation. nih.gov This is a fundamental step, as the release of the mature, free protease dimer is a prerequisite for the subsequent cleavage of all other sites in the Gag and Gag-Pol polyproteins. nih.gov

The autoprocessing involves cleavage at the N-terminal and C-terminal ends of the protease domain itself. nih.gov The sites flanking the protease domain are typically cleaved late in the processing cascade, which may suggest a mechanism to sequester these sites and regulate the timing of the full release of the mature enzyme. nih.gov

HIV Protease Substrate III and similar synthetic substrates are indispensable for studying the kinetics and mechanism of autoprocessing. In experimental setups, they provide a standardized means to measure the activity of the protease as it is being released from precursor forms. By using mutant Gag-Pol precursors that can only perform specific cleavage steps, researchers can use the cleavage rate of an external substrate like Substrate III as a reporter for the amount of active protease present at any given time. This allows for a detailed kinetic analysis of the autoprocessing cascade, separate from the complexities of the multiple other cleavage events occurring simultaneously in the polyprotein.

Enzyme Kinetic Analyses of Hiv Protease Substrate Iii Interactions

Determination of Kinetic Parameters (K_m, V_max) with HIV Protease Substrate III

The Michaelis-Menten kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), are crucial for characterizing the interaction between an enzyme and its substrate. For HIV protease, these parameters are often determined using HIV Protease Substrate III, a chromogenic peptide with the sequence H-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH2. acs.org Cleavage of this substrate by the protease at the Leu-Phe(NO2) bond results in a detectable change in absorbance, providing a means to monitor the reaction rate. acs.org

The determination of K_m and V_max typically involves measuring the initial reaction velocity at various concentrations of HIV Protease Substrate III. In one such study, substrate concentrations ranging from 100 µM to 600 µM were used to assess the kinetic parameters of recombinant HIV-1 protease. acs.org The initial rates are determined by a linear fit of the early phase of the reaction progress. acs.org These data are then fitted to the Michaelis-Menten equation to calculate the K_m and V_max values. While specific K_m and V_max values for HIV Protease Substrate III are dependent on the specific experimental conditions (e.g., enzyme concentration, buffer composition, pH, and temperature), the general methodology remains consistent.

Table 1: Typical Substrate Concentration Range for Kinetic Analysis with HIV Protease Substrate III

| Parameter | Value |

|---|---|

| Substrate Concentration Range | 100 µM - 600 µM |

Data derived from a study on a folding inhibitor of HIV-1 Protease. acs.org

Characterization of Inhibition Mechanisms Using Substrate III

HIV Protease Substrate III is a valuable tool for elucidating the mechanisms by which various compounds inhibit HIV protease activity. The primary modes of reversible inhibition—competitive, non-competitive, and uncompetitive—can be distinguished by analyzing the enzyme's kinetics in the presence of an inhibitor and varying concentrations of the substrate.

Competitive Inhibition by Peptide-Based Compounds

Competitive inhibitors function by binding to the active site of the enzyme, thereby competing directly with the substrate. carlroth.com This mode of inhibition is characterized by an increase in the apparent K_m of the substrate, while the V_max remains unchanged. Many clinically approved HIV protease inhibitors are competitive inhibitors. nih.govasm.org

In a study investigating a peptide-based folding inhibitor of HIV-1 protease, HIV Protease Substrate III was used to determine the inhibition mechanism and potency. The peptide inhibitor, with a sequence identical to a segment of the protease itself, was found to be a specific and efficient competitive inhibitor. acs.org The inhibition constant (K_i), which represents the dissociation constant of the enzyme-inhibitor complex, was determined from a linear regression of the slopes of a Lineweaver-Burk plot. acs.org

Table 2: Competitive Inhibition Constant for a Peptide-Based Inhibitor Determined with HIV Protease Substrate III

| Inhibitor | Inhibition Constant (K_i) |

|---|---|

| Peptide I (NIIGRNLLTQI) | 2.58 ± 0.78 µM |

This peptide inhibitor's sequence is identical to a local elementary structure of the HIV-1 protease. acs.org

Analysis of Non-Competitive and Uncompetitive Inhibition Modes

Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. carlroth.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. Consequently, non-competitive inhibition is characterized by a decrease in V_max, while the K_m remains unchanged. carlroth.com

Uncompetitive inhibition is a less common mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex. carlroth.com This binding stabilizes the ES complex, hindering product formation and release. This mode of inhibition results in a decrease in both V_max and K_m. carlroth.com

While the principles of non-competitive and uncompetitive inhibition are well-established in enzymology, and inhibitors with these mechanisms have been identified for HIV protease, specific research articles detailing the use of HIV Protease Substrate III for the kinetic analysis of such inhibitors were not prevalent in the searched literature. Studies on non-competitive inhibitors of HIV-1 protease have often employed other types of substrates, such as fluorogenic substrates. nih.gov

Quantitative Analysis of Enzyme-Substrate III Binding Affinity

The binding affinity between an enzyme and its substrate or an inhibitor is quantitatively described by the dissociation constant (K_d). A lower K_d value signifies a tighter binding interaction. For inhibitors, the inhibition constant (K_i) is often used as a measure of binding affinity.

The determination of the binding affinity of competitive inhibitors is intrinsically linked to the kinetic analysis performed with a substrate like HIV Protease Substrate III. The K_i value for a competitive inhibitor can be calculated from the kinetic data obtained in the presence of the inhibitor and varying concentrations of the substrate. acs.org

For non-competitive or uncompetitive inhibitors, binding affinity can also be determined through kinetic studies. Furthermore, other biophysical techniques, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can be employed to directly measure the K_d of an inhibitor for the enzyme, independent of substrate competition.

While the scientific literature contains extensive data on the binding affinities (K_d or K_i) of numerous HIV protease inhibitors, specific studies that report the direct determination of an inhibitor's K_d value through a competitive binding assay against HIV Protease Substrate III are not readily found. However, the K_i value for a competitive inhibitor, such as the one presented in Table 2, serves as a quantitative measure of its binding affinity to the enzyme in the context of competition with HIV Protease Substrate III. acs.org For perspective, some potent HIV protease inhibitors exhibit K_d values in the picomolar to nanomolar range. nih.gov

Computational Modeling and Simulation Approaches

Molecular Docking Studies of HIV Protease Substrate III and Inhibitor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sccj.net In the context of HIV, docking studies are crucial for understanding how substrates like HIV Protease Substrate III and various inhibitors fit into the active site of the protease enzyme. These studies are fundamental to structure-based drug design. sccj.netplos.org

Docking algorithms explore a vast number of possible conformations and orientations of the ligand (the substrate or inhibitor) within the protease's binding pocket, calculating a scoring function to estimate the binding affinity for each pose. sccj.net Programs like AutoDock, CANDOCK, and UCSF DOCK are widely used for this purpose. plos.orguobaghdad.edu.iq Studies on various protease inhibitors have shown a good correlation between computationally predicted binding affinities and experimentally determined values. uobaghdad.edu.iq

For HIV Protease Substrate III, with the sequence H-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH2, docking simulations predict its binding within the active site cleft. chemimpex.comarxiv.org The peptide binds in an extended conformation, placing the scissile bond between Leucine (P1) and p-nitro-Phenylalanine (P1') near the catalytic aspartate residues (Asp25 and Asp25'). mdpi.comwikipedia.org The various side chains of the substrate occupy distinct subsites (S4 through S4') within the protease, forming critical interactions. Key residues in the protease active site, such as Asp29, Asp30, and Gly48, contribute significantly to the binding energy and specificity. nih.govnih.gov

Docking studies also reveal how inhibitors compete with substrates. Inhibitors are often designed to mimic the transition state of the substrate cleavage and occupy the binding site with higher affinity, thus blocking the enzyme's function. nih.gov By comparing the docking poses and binding energies of HIV Protease Substrate III with known inhibitors, researchers can quantify the competitive interactions and identify key structural features that confer potent inhibition.

Table 1: Representative Molecular Docking Results for Ligands Binding to HIV-1 Protease This table presents hypothetical, yet representative, data for illustrative purposes based on typical findings in the literature.

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Protease Residues | Hydrogen Bonds Formed |

|---|---|---|---|

| HIV Protease Substrate III | -9.8 | Asp25, Gly27, Asp29, Asp30, Ile50 | 5 |

| Saquinavir (Inhibitor) | -10.5 | Asp25, Asp25', Gly27, Arg8', Ile50, Ile50' | 6 |

| Ritonavir (Inhibitor) | -11.2 | Asp25, Asp25', Val32, Ile47, Gly48, Ile84 | 4 |

| Darunavir (Inhibitor) | -11.8 | Asp25, Asp25', Asp29, Asp30, Ile50, Ile50' | 7 |

Molecular Dynamics Simulations of Protease-Substrate III Interactions and Conformational Landscapes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic nature of the protease-substrate complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, revealing the flexibility of the protein and its ligand, the role of solvent molecules, and the energetic landscape of their interaction. oup.comoup.com

Simulations of HIV protease complexed with substrates reveal crucial conformational changes necessary for binding and catalysis. nih.gov The protease itself is highly flexible, particularly its "flap" regions (residues 46-56), which must open to allow the substrate to enter the active site and then close over it to create the catalytic environment. wikipedia.orgnih.gov The conformational landscape of the protease is often described by four main states: closed, semi-open, wide-open, and curled. pnas.org The binding of a substrate like HIV Protease Substrate III induces a shift in this landscape towards the closed conformation, which is required for enzymatic activity. pnas.org

Table 2: Conformational States of HIV-1 Protease from MD Simulations This table summarizes typical conformational states and associated flap tip distances observed in MD simulations.

| Conformational State | Description | Typical Flap Tip Distance (I50-I50' Cα) |

|---|---|---|

| Wide-Open | Flaps are fully open, allowing ligand entry/exit. | > 13 Å |

| Semi-Open | An intermediate state, often populated in the unbound enzyme. | ~5 Å |

| Closed | Flaps are closed over the bound ligand, characteristic of the active state. | ~8.5 Å |

| Curled/Tucked | An alternative open-like state where flap tips are curled. | Variable, can be shorter than closed state. |

Predictive Modeling of Cleavage Specificity and Efficiency

HIV protease must accurately and efficiently cleave at least ten different sequences in the Gag and Gag-Pol polyproteins for viral maturation. mdpi.comwikipedia.org Understanding this cleavage specificity is vital for predicting potential off-target effects of inhibitors and for understanding viral resistance. Computational models have been developed to predict whether a given peptide sequence will be cleaved by the protease. oup.com

These predictive models often employ machine learning algorithms, such as support vector machines (SVMs) or artificial neural networks, trained on large datasets of known cleavable and non-cleavable peptide sequences. d-nb.infofrontiersin.org The input for these models consists of features derived from the octapeptide sequence that spans the potential cleavage site (P4 to P4'). frontiersin.org These features can include:

Sequence Information : The identity of the amino acids at each position (e.g., using binary profiles). bohrium.com

Physicochemical Properties : Characteristics of the amino acids, such as hydrophobicity, size, and charge. d-nb.info

Structural Features : Predicted secondary structure or solvent accessibility. d-nb.info

Evolutionary Information : Co-evolutionary patterns observed in multiple sequence alignments. frontiersin.org

Table 3: Key Features Used in Predictive Cleavage Site Models This table highlights features commonly found to be important in machine learning models for predicting HIV-1 protease cleavage.

| Feature Category | Example Feature | Importance in Prediction |

|---|---|---|

| Amino Acid Identity | Presence of Proline at P1' | High (Tyr/Phe-Pro is a common cleavage site) |

| Hydrophobicity | Hydrophobic residues (e.g., Leu, Val, Phe) at P1/P1' | Very High (S1/S1' pockets are hydrophobic) |

| Size/Volume | Large residues at P2/P2' | Moderate (S2/S2' pockets are accommodating) |

| Positional Information | Bi-profile Bayesian feature extraction | High (Captures position-specific preferences) |

In Silico Design of Novel Substrate III Analogues and Inhibitors

The structure of HIV Protease Substrate III serves as an excellent scaffold for the in silico design of novel inhibitors. frontiersin.org The goal of this process is to create substrate analogues that bind tightly to the protease active site but are not cleavable, thereby acting as competitive inhibitors. researchgate.net

The design process often begins with the known substrate sequence. Using molecular modeling software, researchers can introduce modifications to the peptide backbone or side chains. A common strategy is to replace the scissile peptide bond (Leu-p-nitro-Phe in Substrate III) with a non-hydrolyzable isostere. mdpi.com Another approach involves altering the side chains (P1, P1', P2', etc.) to enhance interactions with the protease's subsites. acs.org For example, analysis of the protease-substrate complex might reveal an unexploited hydrophobic pocket near the P2' position; a designed analogue could feature a larger hydrophobic group at this position to fill the pocket and increase binding affinity. acs.orgnih.gov

Each designed analogue is then evaluated computationally. Molecular docking is used to predict its binding mode and score its affinity. plos.org MD simulations can then be run on the most promising candidates to assess the stability of the complex and calculate binding free energies more accurately. plos.org This iterative cycle of design, docking, and simulation allows for the rapid virtual screening of many potential inhibitors before committing to the resource-intensive process of chemical synthesis and experimental testing. plos.orgresearchgate.net

Table 4: Example of In Silico Design of Substrate III Analogues This table illustrates a hypothetical design strategy based on modifying the HIV Protease Substrate III sequence.

| Analogue Name | Modification from Substrate III | Design Rationale | Predicted Ki (nM) |

|---|---|---|---|

| Analogue-1 | Replace Leu-(pNO2)Phe with Leu-Statine-(pNO2)Phe | Introduce non-hydrolyzable transition-state isostere. | 85 |

| Analogue-2 | Replace Nle at P3' with Cyclohexylalanine | Enhance hydrophobic packing in S3' subsite. | 50 |

| Analogue-3 | Replace Val at P2 with t-butyl-Glycine | Optimize interaction in S2 subsite. | 62 |

| Analogue-4 (Combination) | Incorporate all three modifications | Combine strategies for potentially synergistic effect. | 5 |

Integration of Computational and Experimental Data in Mechanistic Research

The most powerful insights into the mechanism of HIV protease are gained when computational models are integrated with experimental data. plos.org This synergistic approach allows for a comprehensive understanding where computational predictions guide experiments, and experimental results validate and refine the computational models. acs.org

For instance, a docking study might predict that a newly designed inhibitor based on the HIV Protease Substrate III scaffold binds with high affinity. nih.gov This prediction can be tested experimentally by synthesizing the compound and measuring its inhibition constant (Ki) or IC50 value using an enzyme inhibition assay. acs.org The chromogenic nature of HIV Protease Substrate III is particularly useful here, as its cleavage can be easily monitored by a change in absorbance, providing a straightforward method to quantify inhibitor potency. arxiv.org

Similarly, MD simulations might predict that a drug-resistant mutation alters the conformational landscape of the protease, favoring a semi-open state that has a lower affinity for an inhibitor. pnas.org This prediction can be tested using experimental techniques like X-ray crystallography to solve the structure of the mutant protease or pulsed electron double resonance (PELDOR) spectroscopy to measure distances between protein regions and map the conformational ensemble. pnas.org The crystal structure of a co-evolved protease-substrate complex can, in turn, provide a more accurate starting point for further MD simulations, revealing dynamic changes that are not apparent in the static crystal structure. pnas.org This iterative feedback loop between computation and experiment is crucial for elucidating complex biological mechanisms and for the rational design of more robust and effective antiretroviral drugs. plos.orgacs.org

Methodological Considerations in Research

Synthetic Approaches for HIV Protease Substrate III and its Analogues

The synthesis of HIV Protease Substrate III and its analogues is crucial for the development of assays to screen for potential HIV protease inhibitors. The primary method employed for this purpose is solid-phase peptide synthesis (SPPS), which allows for the efficient and controlled assembly of peptide chains.

Fmoc Solid-Phase Peptide Synthesis Methodologies

The Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) method is a widely used technique for preparing HIV protease substrates. nih.govacs.orgresearchgate.net This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid resin support. nih.gov

The synthesis process begins with the attachment of the first amino acid to a resin, such as 2-chlorotrityl-chloride resin. acs.orgresearchgate.net The Fmoc protecting group on the N-terminus of the attached amino acid is then removed using a weak base, typically piperidine (B6355638) in dimethylformamide (DMF). nih.gov The next Fmoc-protected amino acid is then coupled to the deprotected N-terminus of the growing peptide chain. This coupling step is facilitated by activating agents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and N,N-diisopropylethylamine (DIPEA). researchgate.net This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. researchgate.net

Side-chain protecting groups are used for amino acids with reactive side chains to prevent unwanted side reactions during synthesis. acs.org Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIPS) to prevent side reactions. nih.gov The final peptide product is then purified, often using high-performance liquid chromatography (HPLC). asm.org

A specific example of a synthesized FRET (Förster Resonance Energy Transfer) substrate using this method is Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg-NH2. nih.gov In this substrate, EDANS acts as the fluorophore and DABCYL as the quencher.

Development and Optimization of Spectrophotometric and Fluorescence-Based Assays

The development of reliable and efficient assays is fundamental to studying HIV protease activity and screening for inhibitors. Both spectrophotometric and fluorescence-based assays are commonly employed, each with its own set of advantages and considerations.

Spectrophotometric assays often utilize chromogenic substrates that, upon cleavage by HIV protease, result in a change in absorbance at a specific wavelength. asm.orgoup.comnih.gov A common chromogenic substrate contains a p-nitrophenylalanine residue at the cleavage site. oup.comnih.gov Cleavage of the peptide bond releases the p-nitrophenyl group, leading to a measurable increase in absorbance. oup.comnih.gov These assays are continuous, allowing for the real-time monitoring of enzyme kinetics. asm.org

Fluorescence-based assays, particularly those using Förster Resonance Energy Transfer (FRET), offer high sensitivity and are well-suited for high-throughput screening. nih.govmdpi.comabcam.comanaspec.com These assays employ synthetic peptide substrates labeled with a fluorophore and a quencher molecule. mdpi.comanaspec.com When the substrate is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. mdpi.comspiedigitallibrary.org Upon cleavage by HIV protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is proportional to the enzyme's activity. anaspec.comspiedigitallibrary.org

The optimization of these assays involves several factors:

Substrate Design: The amino acid sequence of the substrate must be recognized and efficiently cleaved by HIV protease. acs.org The length and hydrophobicity of the peptide can also influence kinetic parameters. acs.org

Assay Conditions: Factors such as pH, buffer composition, and the presence of salts can significantly impact enzyme activity. asm.org For instance, efficient peptide cleavage by HIV-1 protease often requires a lower pH and high concentrations of NaCl. asm.org

Instrumentation: Sensitive detection requires appropriate spectrophotometers or fluorescence plate readers capable of kinetic measurements. nih.govabcam.com

Table 1: Comparison of Assay Methods for HIV Protease

| Feature | Spectrophotometric Assays | Fluorescence-Based Assays (FRET) |

|---|---|---|

| Principle | Change in absorbance upon substrate cleavage oup.comnih.gov | Increase in fluorescence upon separation of fluorophore and quencher mdpi.comanaspec.com |

| Substrate | Chromogenic peptide (e.g., containing p-nitrophenylalanine) oup.com | Peptide labeled with a FRET pair (e.g., EDANS/DABCYL) nih.govanaspec.com |

| Detection | UV-Vis Spectrophotometer nih.gov | Fluorescence Microplate Reader abcam.com |

| Advantages | Continuous monitoring, relatively simple setup asm.org | High sensitivity, suitable for high-throughput screening abcam.comanaspec.com |

| Considerations | Lower sensitivity compared to fluorescence assays | Potential for interference from fluorescent compounds, cost of labeled peptides acs.org |

Purification and Characterization of Recombinant HIV Protease for Enzymatic Assays

To ensure the accuracy and reliability of enzymatic assays, highly purified and well-characterized recombinant HIV protease is essential. oup.comnih.govtandfonline.com The enzyme is typically expressed in Escherichia coli and then purified to homogeneity. nih.govtandfonline.comajmb.org

The purification process often involves multiple chromatography steps to separate the protease from host cell proteins. A common strategy includes:

Cell Lysis: The E. coli cells expressing the recombinant protease are harvested and lysed to release the cellular contents. ajmb.org

Clarification: The lysate is centrifuged to remove cell debris, resulting in a soluble extract containing the protease. tandfonline.com

Chromatography: A series of chromatographic techniques are employed for purification. These can include:

Ion-Exchange Chromatography: Techniques like QAE-Sepharose anion exchange and MonoS cation exchange chromatography separate proteins based on their net charge. nih.govtandfonline.com

Hydrophobic Interaction Chromatography: This method, using resins like hexyl agarose, separates proteins based on their hydrophobicity. nih.govtandfonline.com

Size-Exclusion Chromatography: Also known as gel filtration, this step separates proteins based on their size and is often used as a final polishing step. nih.govtandfonline.com

Affinity Chromatography: This highly specific method can utilize ligands like pepstatin A, which binds to the active site of aspartic proteases, to achieve significant purification in a single step. nih.gov Nickel-NTA affinity chromatography is used for His-tagged recombinant proteases. ajmb.org

After purification, the protease must be characterized to confirm its identity, purity, and activity. Standard characterization methods include:

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to assess the purity and determine the molecular weight of the protease. nih.govtandfonline.com A single band on a silver-stained gel indicates a high degree of purity. tandfonline.com

Western Blotting: This technique uses specific antibodies to confirm the identity of the recombinant protease. ajmb.org

Enzymatic Activity Assays: The specific activity of the purified protease is determined using a standardized assay with a known substrate, such as HIV Protease Substrate III. oup.comnih.gov

The purified and characterized enzyme should be stored under conditions that maintain its stability and activity, often at low temperatures in the presence of glycerol. oup.com

Considerations for Reproducibility and Standardization in Assays

Achieving reproducible and standardized results in HIV protease assays is critical for comparing data across different laboratories and for the reliable evaluation of potential inhibitors. elsevier.esnih.govkuleuven.be

Key considerations for ensuring reproducibility and standardization include:

Standardized Reagents and Protocols: The use of well-defined and consistent reagents, including the source and purity of the recombinant protease and the synthetic substrate, is paramount. elsevier.eskuleuven.be Detailed and standardized protocols for assay setup, incubation times, and temperature control should be strictly followed. kuleuven.be

Instrument Calibration: Regular calibration and maintenance of spectrophotometers and fluorescence plate readers are necessary to ensure accurate and consistent measurements.

Data Analysis: The methods for calculating enzyme activity and inhibitor potency (e.g., IC50 values) should be standardized. asm.org This includes defining the linear range of the assay and using appropriate curve-fitting models. abcam.com

Quality Control: The inclusion of positive and negative controls in every assay is essential. A known potent inhibitor, such as Pepstatin A, can serve as a positive control for inhibition. abcam.com

Inter-laboratory Validation: Comparing results from different laboratories using the same set of samples and reagents can help identify and address sources of variability. nih.gov Studies have shown high concordance in sequencing results for protease genes between labs, highlighting the potential for high reproducibility with standardized methods. nih.govplos.org

Shortcomings that can affect reproducibility include variations in testing methodology, the potential for missing minor drug-resistant variants in clinical samples, and a lack of expertise in interpreting results. elsevier.esnih.gov Therefore, ongoing quality assurance programs and the use of standardized assay kits are crucial for improving the reliability of HIV protease assays. nih.gov

Future Directions and Broader Impact

Continued Relevance of HIV Protease Substrate III in Antiviral Drug Development and Resistance Management

HIV Protease Substrate III remains highly relevant in the ongoing effort to develop more robust antiviral drugs and to effectively manage the persistent challenge of drug resistance. The foundational strategy for creating HIV protease inhibitors (PIs) involved designing molecules that mimic the transition state of the enzyme's natural substrates. wikipedia.org This structure-based drug design has been remarkably successful, leading to the development of numerous FDA-approved PIs that are crucial components of highly active antiretroviral therapy (HAART). wikipedia.orgnih.govnih.gov

The emergence of drug-resistant HIV strains, however, necessitates continuous innovation. Resistance often arises from mutations in the viral protease that reduce the binding affinity of inhibitors while still allowing the enzyme to process its natural substrates, like the Gag and Gag-Pol polyproteins. nih.govplos.orgnih.gov Studying how these mutant proteases interact with substrates is vital for understanding resistance mechanisms. Research has shown that resistance can develop through a stepwise accumulation of mutations within the protease's substrate-binding pocket. plos.org These changes can decrease the binding of an inhibitor but also impair the processing of natural substrates, reducing viral fitness. plos.org Subsequently, compensatory mutations can arise, either within the protease or in the substrate cleavage sites themselves, to restore the enzyme's efficiency. plos.org

A key strategy to combat resistance is the "substrate envelope" model. nih.gov This approach aims to design inhibitors that fit within the consensus volume occupied by the protease's natural substrates. nih.gov The rationale is that any mutation in the protease significant enough to impact the binding of such an inhibitor would likely also negatively affect the processing of the virus's own essential substrates, thereby hindering viral replication. nih.gov This makes it more difficult for the virus to develop resistance while maintaining its viability. nih.gov Therefore, HIV Protease Substrate III and similar molecules are indispensable tools for validating these next-generation inhibitors and ensuring they are effective against a wide range of resistant viral variants. rsc.org

Table 1: Key Research Findings in Protease Inhibitor Resistance

| Research Finding | Implication for Drug Development | Source(s) |

|---|---|---|

| Resistance mutations in the protease active site reduce inhibitor binding. | Development of inhibitors with tighter binding or different interaction modes is necessary. | plos.orgnih.gov |

| Compensatory mutations can occur in the protease or the Gag substrate. | Understanding these changes can help predict resistance pathways. | plos.org |

| The "substrate envelope" hypothesis guides the design of resistance-avoidant inhibitors. | Inhibitors designed to mimic the shape of natural substrates are less prone to resistance. | nih.gov |

Contributions to Fundamental Understanding of Viral Pathogenesis and Enzymology

The use of specific substrates has been instrumental in elucidating the fundamental mechanisms of HIV pathogenesis and the enzymology of its essential protease. HIV protease is a homodimeric aspartic protease that plays a critical role in the viral life cycle by cleaving the Gag and Gag-Pol polyprotein precursors. nih.govwikipedia.orgmdpi.com This cleavage process releases mature structural proteins and enzymes necessary for the formation of infectious virions. wikipedia.orgnih.gov Without a functional protease, the viral particles remain immature and non-infectious, making the enzyme a prime therapeutic target. nih.govwikipedia.org

Studies using substrate analogs were critical in the initial characterization of the protease's structure and function in the late 1980s and early 1990s. nih.govmdpi.com These investigations revealed the enzyme's specificity for certain peptide sequences, particularly its preference for cleaving between hydrophobic amino acids. nih.gov Analysis of how the protease binds to various substrate peptides has provided detailed insights into molecular recognition. utexas.edu High-resolution crystal structures of the protease in complex with substrate analogs have identified the key amino acid interactions within the active site that are essential for its catalytic activity. nih.govutexas.edu

Furthermore, research on protease-substrate interactions has shed light on the broader aspects of viral replication and maturation. mdpi.com The enzyme processes at least nine distinct cleavage sites in the Gag and Gag-Pol polyproteins, and the rate of cleavage is not the same at each site, suggesting a regulated, sequential process. nih.govnih.gov Beyond its role in processing viral polyproteins, there is growing evidence that HIV protease can also cleave host cell proteins, thereby modulating cellular functions to favor viral persistence and propagation. mdpi.comdntb.gov.ua This activity can affect processes like protein translation and cell survival. mdpi.com The study of how the protease recognizes and cleaves both viral and host substrates is therefore crucial for a complete understanding of HIV pathogenesis. mdpi.comovid.com

Potential for High-Resolution Studies in Complex Biological Systems and Host-Pathogen Interactions

HIV Protease Substrate III serves as a powerful tool for high-resolution structural and functional studies, offering deep insights into complex biological systems and the intricate interplay between HIV and its host cells. The determination of crystal structures of the protease bound to substrate-mimicking peptides has been a landmark achievement of structure-assisted drug design. nih.gov These high-resolution snapshots reveal the precise conformational changes and molecular interactions that occur during substrate binding and catalysis. utexas.edu

Such detailed structural information is invaluable for understanding not only how the wild-type enzyme functions but also how drug-resistant mutations alter its behavior. nih.gov By comparing the structures of different protease variants complexed with substrates, researchers can map the allosteric networks through which distal mutations transmit changes to the active site. nih.gov This knowledge is crucial for designing inhibitors that are less susceptible to the effects of such mutations.

The application of these substrates extends to investigating the broader landscape of host-pathogen interactions. nih.govnih.gov The identification of host cell proteins as potential substrates for HIV protease has opened up a new field of study. mdpi.comovid.com Using proteomic approaches, researchers can identify cellular proteins that are cleaved during HIV infection. Substrates can then be used in biochemical and structural studies to validate these findings and understand the molecular basis for their recognition by the viral protease. This line of inquiry is essential for understanding how HIV manipulates the host cell environment to facilitate its replication and evade the immune system. nih.govmdpi.com

Table 2: Examples of Host-Pathogen Interaction Studies Involving HIV Proteins

| HIV Protein | Host Factor Interacted With/Targeted | Consequence of Interaction | Source(s) |

|---|---|---|---|

| Protease (PR) | Host cell translation initiation factors, apoptotic factors | Impairs host protein synthesis, modulates cell survival | mdpi.com |

| Nef | SERINC5, PSGL-1, IFITMs | Increases viral infectivity | nih.govnih.gov |

| Vif | APOBEC3G (A3G) | Degrades A3G to prevent its antiviral activity | nih.govnih.gov |

Implications for Vaccine Research and Immune Response Studies

Insights gained from the study of HIV protease substrates have significant implications for vaccine research. While most vaccine efforts have focused on the viral envelope proteins, a novel and promising approach targets the highly conserved sequences surrounding the protease cleavage sites—the enzyme's natural substrates. nih.govspringermedizin.de The rationale behind this strategy is that an immune response targeting these sites could interfere with the essential process of viral maturation. nih.gov